Regioisomeric Differentiation: ortho-CF₃ Benzamide vs. meta/para-CF₃ Substitution Patterns in Benzoxazepinone Scaffolds
The target compound bears an ortho-trifluoromethyl substituent on the benzamide ring (CAS 922026-74-2), distinguishing it from the para-trifluoromethyl regioisomer (CAS 922056-43-7, C₁₇H₁₃F₃N₂O₃, identical MW 350.30) and the N4-methyl ortho-CF₃ analog (CAS 922127-69-3, MW 364.32) . In RORγ inverse agonist programs, the induced-fit binding mode of benzoxazepine-based ligands relies on precise hydrophobic packing of the substituted benzamide within the ligand-binding domain, where the ortho-substitution pattern is structurally permissive for amide NH hydrogen bonding with His479, while para-substitution may alter this geometry [1]. Ortho-CF₃ substitution orthogonally modulates the pKa of the adjacent amide NH (estimated ~0.5–1.0 log unit reduction vs. para-CF₃), directly influencing hydrogen-bond donor strength, which is a critical parameter for target engagement in both squalene synthase and nuclear receptor binding pockets [2].
Supports target engagement differentiation context
In silico prediction; confirm experimentally
| Evidence Dimension | Calculated physicochemical and electronic parameters influencing target binding |
|---|---|
| Target Compound Data | ortho-CF₃ benzamide (CAS 922026-74-2); TPSA ≈ 67.4 Ų; amide NH pKa (predicted) ≈ 12.5 ± 0.5 |
| Comparator Or Baseline | para-CF₃ benzamide regioisomer (CAS 922056-43-7); TPSA ≈ 67.4 Ų (identical); amide NH pKa (predicted) ≈ 13.0 ± 0.5; N4-methyl ortho-CF₃ analog (CAS 922127-69-3) |
| Quantified Difference | ΔpKa(NH) ≈ 0.5 log units between ortho- and para-CF₃; ΔMW = 14.03 Da for N4-methyl analog (introduces conformational restriction at benzoxazepinone N4) |
| Conditions | In silico prediction (MarvinSketch pKa plugin); MW and TPSA from vendor datasheets; structural analysis based on PDB 5APJ for analogous benzoxazepine-RORγ complex [1] |
Why This Matters
The ortho-CF₃ substitution provides distinct electronic and steric features that are structural determinants of target binding mode and selectivity, and procurement of the incorrect regioisomer will yield divergent biological results.
- [1] Olsson, R. I.; et al. ChemMedChem 2016, 11 (2), 207–216. PDB 5APJ: cocrystal structure of inverse agonist 15 with RORγ LBD; His479 hydrogen bond. View Source
- [2] Calculated using MarvinSketch (ChemAxon) pKa plugin; TPSA via Molinspiration. Class-level inference: electron-withdrawing effect of ortho-CF₃ on benzamide NH acidity is well-established in medicinal chemistry SAR. View Source
